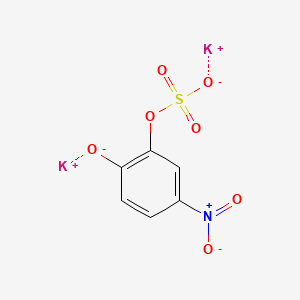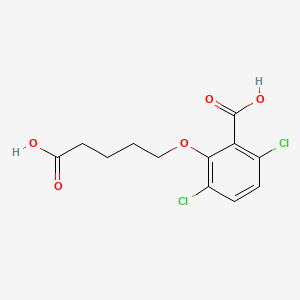
Dicamba-butyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicamba-butyric acid is a synthetic compound that combines the properties of dicamba (3,6-dichloro-2-methoxybenzoic acid) and butyric acid Dicamba is a well-known herbicide used to control broadleaf weeds, while butyric acid is a short-chain fatty acid with various industrial applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dicamba-butyric acid typically involves the esterification of dicamba with butyric acid. This reaction can be catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and crystallization is essential to obtain high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Dicamba-butyric acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.
Substitution: The aromatic ring of dicamba can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or ferric chloride (FeCl3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Dicamba-butyric acid has several scientific research applications, including:
Agriculture: As a herbicide, this compound can be used to control resistant weed species, improving crop yields and reducing the need for multiple herbicide applications.
Chemistry: The compound serves as a model system for studying esterification reactions and the behavior of substituted aromatic compounds.
Biology: Research on this compound’s effects on plant growth and development can provide insights into plant hormone regulation and herbicide resistance mechanisms.
Medicine: While not directly used in medicine, the study of this compound’s interactions with biological systems can inform the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
Dicamba-butyric acid exerts its effects primarily through its dicamba component, which acts as an auxin herbicide. Auxins are plant hormones that regulate growth and development. Dicamba mimics the action of natural auxins, leading to uncontrolled cell division and growth, ultimately causing plant death. The butyric acid component may enhance the compound’s absorption and distribution within the plant.
Vergleich Mit ähnlichen Verbindungen
Dicamba-butyric acid can be compared to other similar compounds, such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used auxin herbicide with similar mechanisms of action.
Indole-3-butyric acid (IBA): A synthetic auxin used to promote root growth in plant cuttings.
Phenylacetic acid (PAA): A naturally occurring auxin with applications in plant growth regulation.
Uniqueness: this compound’s uniqueness lies in its combination of dicamba’s herbicidal properties with butyric acid’s potential to enhance absorption and distribution. This combination may result in improved efficacy and reduced application rates compared to dicamba alone.
Eigenschaften
Molekularformel |
C12H12Cl2O5 |
|---|---|
Molekulargewicht |
307.12 g/mol |
IUPAC-Name |
2-(4-carboxybutoxy)-3,6-dichlorobenzoic acid |
InChI |
InChI=1S/C12H12Cl2O5/c13-7-4-5-8(14)11(10(7)12(17)18)19-6-2-1-3-9(15)16/h4-5H,1-3,6H2,(H,15,16)(H,17,18) |
InChI-Schlüssel |
YLWLBXVMYGMCCX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1Cl)C(=O)O)OCCCCC(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12374712.png)
![(2S)-2-[[(2S)-2-(6-aminohexanoylamino)-3-phenylpropanoyl]amino]-N-[(1R,2S)-3-cyclohexyl-1-hydroxy-1-(1,3-thiazol-2-yl)propan-2-yl]-4-methylpentanamide](/img/structure/B12374719.png)

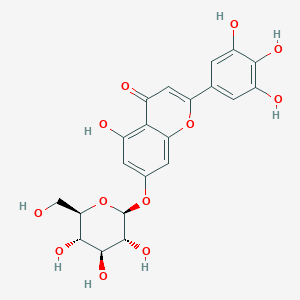
![(1S)-N-[(1S)-1-(1-benzothiophen-3-yl)ethyl]-1-(3-pyrazol-1-ylphenyl)ethanamine](/img/structure/B12374733.png)

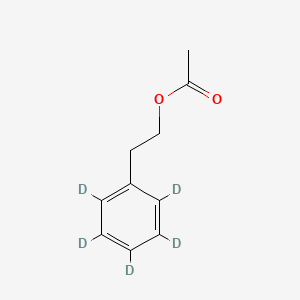
![N-[[4-[[4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]phenyl]carbamoyl]phenyl]methyl]-N-cyclopropyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide](/img/structure/B12374766.png)
![disodium;5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-[4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-sulfonatophenyl]benzenesulfonate](/img/structure/B12374769.png)
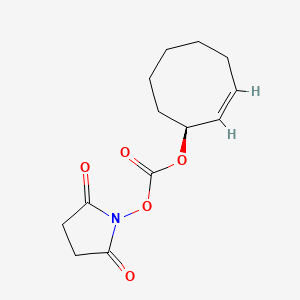
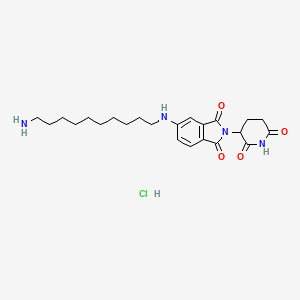

![2-[[5-chloro-2-[(5-cyanopyridin-3-yl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl-[3-(dimethylamino)propyl]amino]ethanesulfonic acid](/img/structure/B12374784.png)
